CAS number for 4-acetoxypyridine-3-boronic acid pinacol ester
CAS number for 4-acetoxypyridine-3-boronic acid pinacol ester
Technical Guide: 4-Acetoxypyridine-3-boronic Acid Pinacol Ester & Derivatives
Abstract This technical guide provides an in-depth analysis of the 4-oxygenated-3-pyridineboronic acid pinacol ester scaffold, specifically focusing on the 4-acetoxy derivative and its primary precursors, the 4-hydroxy (CAS 1244772-69-7) and 4-methoxy (CAS 758699-74-0) analogs. As critical intermediates in the synthesis of heterocyclic pharmaceutical agents—particularly kinase inhibitors—these organoboron compounds facilitate the introduction of functionalized pyridine rings via Suzuki-Miyaura cross-coupling. This document details their chemical identity, synthesis protocols, stability profiles, and application in medicinal chemistry.
Chemical Identity & Core Properties
The specific compound "4-acetoxypyridine-3-boronic acid pinacol ester" is a specialized derivative often prepared in situ or as a transient intermediate from the commercially available 4-hydroxy or 4-methoxy precursors. Due to the lability of the acetoxy group under standard boronic ester synthesis conditions, the hydroxy and methoxy forms serve as the primary commercial anchors.
Target Compound: 4-Acetoxypyridine-3-boronic Acid Pinacol Ester
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Systematic Name: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl acetate
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Status: Transient/Custom Synthesis (Not widely indexed with a unique CAS).
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Structural Features: Pyridine ring substituted at C3 with a pinacol boronate and at C4 with an acetoxy group.
Primary Commercial Precursors (Stable Anchors)
| Feature | 4-Hydroxypyridine-3-boronic Acid Pinacol Ester | 4-Methoxypyridine-3-boronic Acid Pinacol Ester |
| CAS Number | 1244772-69-7 | 758699-74-0 |
| Formula | C₁₁H₁₆BNO₃ | C₁₂H₁₈BNO₃ |
| MW | 221.06 g/mol | 235.09 g/mol |
| Physical State | Off-white to beige solid | White to off-white solid |
| Solubility | DMSO, DMF, Methanol | DCM, THF, Ethyl Acetate |
| Stability | Hygroscopic; store at -20°C under inert gas | Stable at 2-8°C; less prone to hydrolysis |
| Role | Direct precursor to acetoxy derivative | Protected form; used in coupling then demethylated |
Synthesis & Production Protocols
The synthesis of the 4-acetoxy derivative typically follows a linear pathway starting from 4-methoxypyridine or 4-hydroxypyridine. The acetoxy group is introduced as a protecting group or activation step after the boronate is installed, or the boronate is installed on a protected intermediate.
Protocol A: Synthesis via 4-Methoxypyridine (Standard Route)
This route avoids the handling of the sensitive acetoxy group during the harsh metallation steps.
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Bromination: Reaction of 4-methoxypyridine with NBS (N-bromosuccinimide) in acetonitrile to yield 3-bromo-4-methoxypyridine .
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Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with Bis(pinacolato)diboron (B₂pin₂).
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Catalyst: Pd(dppf)Cl₂[8]·DCM or Pd₂(dba)₃/PCy₃.
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Base: Potassium acetate (KOAc).
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Solvent: 1,4-Dioxane, 90°C.
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Product:4-Methoxypyridine-3-boronic acid pinacol ester (CAS 758699-74-0) .
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Demethylation: Treatment with BBr₃ or HBr/AcOH to reveal the free hydroxyl group, yielding 4-Hydroxypyridine-3-boronic acid pinacol ester (CAS 1244772-69-7) .
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Acetylation (Final Step): Reaction with acetic anhydride (Ac₂O) and pyridine/DMAP to generate the 4-acetoxy target.
Protocol B: Direct Lithiation (Advanced)
Note: This method requires strict anhydrous conditions.
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Start with 4-acetoxypyridine (prepared from 4-hydroxypyridine).
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Warning: The acetoxy group is liable to nucleophilic attack by organolithiums. A more robust protecting group (e.g., MOM or SEM) is usually preferred for the lithiation step, followed by deprotection and acetylation.
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Therefore, Protocol A is the industry standard for reliability.
Figure 1: Step-wise synthesis pathway from commercial starting materials to the 4-acetoxy target.
Applications in Drug Discovery
The 4-oxygenated-3-pyridine boronic esters are versatile building blocks for constructing biaryl systems , a structural motif prevalent in kinase inhibitors (e.g., p38 MAP kinase, EGFR).
Suzuki-Miyaura Cross-Coupling
The pinacol ester moiety allows for coupling with aryl halides (Ar-X) under mild conditions. The 4-acetoxy group can serve two roles:
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Protected Phenol: After coupling, the acetate is hydrolyzed (LiOH/MeOH) to reveal the 4-hydroxypyridine, which can tautomerize to the 4-pyridone—a key pharmacophore.
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Leaving Group (Rare): In specific nickel-catalyzed reactions, the C-O bond of the acetate can be activated to form C-C or C-N bonds, although sulfonates (triflates/tosylates) are typically preferred for this.
Mechanistic Insight: The Boronate Activation
In the catalytic cycle, the pinacol ester is hydrolyzed in situ by the base (e.g., K₂CO₃) to the boronic acid species (or ate-complex), which then undergoes transmetallation with the Oxidative Addition Complex (Ar-Pd-X).
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the 4-acetoxypyridine boronate.
Handling & Stability (Self-Validating Protocol)
To ensure experimental success, follow these stability guidelines. The acetoxy ester is susceptible to hydrolysis, reverting to the hydroxy form if mishandled.
| Parameter | Recommendation | Rationale |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Prevents moisture-induced hydrolysis of the boronate ester and the acetoxy group. |
| Solvent Choice | Anhydrous DMF, Dioxane, or Toluene | Protic solvents (MeOH, EtOH) can cause transesterification or solvolysis of the acetate. |
| Base Selection | K₃PO₄ or Cs₂CO₃ (Anhydrous) | Strong aqueous bases (NaOH) will instantly hydrolyze the acetoxy group. Use mild, non-nucleophilic bases if retaining the acetate is critical. |
| TLC Monitoring | 5% MeOH in DCM | The boronic ester often streaks on silica; conversion to the boronic acid on the plate is common. |
Quality Control Check: Before using the 4-acetoxy derivative in a critical step, acquire a ¹H NMR in CDCl₃.
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Check for the Acetyl methyl singlet (~2.3-2.4 ppm).
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Check for the Pinacol methyl singlet (~1.3 ppm, 12H).[8]
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Failure Mode: Disappearance of the acetyl peak indicates hydrolysis to the 4-hydroxy form.
References
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PubChem. (2024). Compound Summary: 4-Methoxypyridine-3-boronic acid pinacol ester. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 3-(Methoxycarbonyl)pyridine-5-boronic acid, pinacol ester | C13H18BNO4 | CID 17750257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(methoxycarbonyl)-4-pyridineboronic acid, pinacol ester (C13H18BNO4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-methoxycarbonyl-5-pyridineboronic acid, pinacol ester (C13H18BNO4) [pubchemlite.lcsb.uni.lu]
- 4. capotchem.cn [capotchem.cn]
- 5. 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester AldrichCPR 1025718-91-5 [sigmaaldrich.com]
- 6. 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester | C13H18BNO4 | CID 46738663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 957062-72-5: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxa… [cymitquimica.com]
- 8. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
